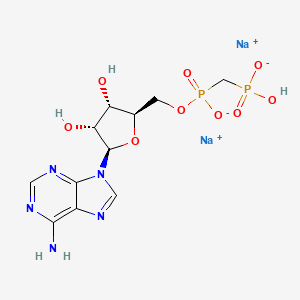

alpha,beta-Methyleneadenosine 5'-diphosphate sodium salt

Description

Ecto-5'-Nucleotidase as a Pivotal Enzyme in Purinergic Signaling

Ecto-5'-nucleotidase (cluster of differentiation 73) serves as the terminal enzyme in the extracellular purine metabolic pathway, catalyzing the dephosphorylation of adenosine monophosphate to adenosine. This glycoprotein is anchored to the plasma membrane via a glycosyl phosphatidylinositol linkage, positioning it to regulate local adenosine concentrations at cell surfaces. Structurally, the enzyme comprises two domains: a catalytic domain that binds adenosine monophosphate and a smaller domain involved in zinc coordination, which stabilizes the active site.

The enzymatic activity of ecto-5'-nucleotidase is tightly regulated by physiological conditions. Hypoxia, for instance, induces transcriptional upregulation of ecto-5'-nucleotidase through hypoxia-inducible factor 1-alpha, enhancing adenosine production in oxygen-deprived tissues. Additionally, cytokines such as transforming growth factor-beta and interferons amplify ecto-5'-nucleotidase expression, linking inflammatory signals to adenosine-mediated immune modulation.

Table 1: Biochemical Characteristics of Ecto-5'-Nucleotidase

Adenosine Generation Pathways in Tumor Microenvironments

In tumor microenvironments, adenosine accumulation results from the coordinated activity of ecto-5'-nucleotidase and ecto-apyrase (cluster of differentiation 39). Ecto-apyrase catalyzes the sequential dephosphorylation of adenosine triphosphate to adenosine diphosphate and adenosine monophosphate, which ecto-5'-nucleotidase subsequently converts to adenosine. Hypoxia drives this metabolic cascade by upregulating both enzymes, creating a feedforward loop that sustains high extracellular adenosine levels.

Tumor cells and stromal immune cells contribute differentially to adenosine production. Regulatory T cells express ecto-5'-nucleotidase and ecto-apyrase, enabling them to convert pericellular adenosine triphosphate into adenosine, which suppresses effector T cell responses. Similarly, tumor-associated endothelial cells exhibit heightened ecto-5'-nucleotidase activity under hypoxic conditions, further amplifying adenosine generation.

Table 2: Enzymatic Steps in Tumor Adenosine Generation

| Step | Enzyme | Reaction | Product |

|---|---|---|---|

| 1 | Ecto-apyrase | Adenosine triphosphate → ADP + Pi | Adenosine diphosphate |

| 2 | Ecto-apyrase | Adenosine diphosphate → AMP + Pi | Adenosine monophosphate |

| 3 | Ecto-5'-nucleotidase | Adenosine monophosphate → Pi | Adenosine |

Immunosuppressive Mechanisms of Ecto-5'-Nucleotidase in Cancer Progression

Adenosine signaling through A2A and A2B receptors on immune cells establishes an immunosuppressive niche within tumors. Binding of adenosine to A2A receptors on cytotoxic T lymphocytes suppresses interleukin-2 secretion and T cell receptor signaling, impairing antitumor immunity. Dendritic cells exposed to adenosine exhibit reduced expression of costimulatory molecules, such as cluster of differentiation 80 and cluster of differentiation 86, hindering their ability to prime naive T cells.

Regulatory T cells exploit ecto-5'-nucleotidase activity to reinforce immune tolerance. By converting extracellular adenosine monophosphate to adenosine, regulatory T cells activate A2A receptors on effector T cells, inducing anergy and apoptosis. In melanoma models, pharmacological inhibition of ecto-5'-nucleotidase with this compound restored interleukin-17A and interferon-gamma production, correlating with increased infiltration of cluster of differentiation 8-positive T cells and B lymphocytes into tumors.

Table 3: Adenosine Receptor-Mediated Immunosuppression in Cancer

Properties

Molecular Formula |

C11H15N5Na2O9P2 |

|---|---|

Molecular Weight |

469.19 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |

InChI |

InChI=1S/C11H17N5O9P2.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 |

InChI Key |

XBMIJZIUIGRFDM-LYYWGVPGSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The compound is synthesized via chemical modification of adenosine derivatives, typically involving the formation of a methylene bridge between the alpha and beta phosphate groups. A commonly reported synthetic approach involves:

- Starting materials: 5'-Tosyladenosine and P,P'-methylenebis(phosphonate) derivatives.

- Reaction conditions: The reaction is generally conducted in acetonitrile at ambient temperature over extended periods (e.g., 48 hours).

- Yield: Approximately 72% under optimized conditions.

This method was detailed by Dixit and Poulter (1984), who described the nucleophilic substitution reaction leading to the methylene-bridged diphosphate.

Detailed Synthetic Procedure

- Activation of Adenosine Derivative : 5'-Tosyladenosine is prepared as a reactive intermediate.

- Nucleophilic Substitution : The tosyl group is displaced by the methylenebis(phosphonate) nucleophile.

- Purification : The crude product is purified by chromatographic techniques to isolate α,β-methyleneadenosine 5'-diphosphate.

- Conversion to Sodium Salt : The free acid form is neutralized with sodium hydroxide or sodium salts to yield the sodium salt form for enhanced solubility and stability.

Preparation of Stock Solutions and Formulations

For research applications, the sodium salt form is typically prepared as stock solutions in solvents like dimethyl sulfoxide (DMSO), water, or buffered aqueous solutions. The solubility data and preparation guidelines are as follows:

| Amount of Compound | Stock Solution Concentration | Volume of Solvent Required (mL) |

|---|---|---|

| 1 mg | 1 mM | 2.3517 |

| 5 mg | 1 mM | 11.7583 |

| 10 mg | 1 mM | 23.5167 |

| 1 mg | 5 mM | 0.4703 |

| 5 mg | 5 mM | 2.3517 |

| 10 mg | 5 mM | 4.7033 |

| 1 mg | 10 mM | 0.2352 |

| 5 mg | 10 mM | 1.1758 |

| 10 mg | 10 mM | 2.3517 |

Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation. Heating to 37°C and ultrasonic bath treatment can aid solubilization before use.

In Vivo Formulation Preparation

For in vivo studies, the compound is formulated to ensure bioavailability and stability. A typical procedure involves:

- Preparing a DMSO master stock solution.

- Sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil.

- Ensuring clarity and homogeneity after each solvent addition using vortexing, ultrasound, or mild heating.

- Maintaining the order of addition strictly to prevent precipitation.

This method allows for clear solutions suitable for injection or administration in animal models.

Research Discoveries and Applications Related to Preparation

- Enzymatic Inhibition : α,β-Methyleneadenosine 5'-diphosphate sodium salt is a potent inhibitor of CD73, blocking the conversion of AMP to adenosine, which has implications in cancer and cardiovascular research.

- Resistance to Hydrolysis : The methylene bridge confers resistance to enzymatic cleavage, making it a stable analog for prolonged biological studies.

- Use in Overcoming Drug Resistance : It has been shown to reverse doxorubicin resistance in multidrug-resistant (MDR) cells by inhibiting ecto-5'-nucleotidase-mediated pathways.

- Vasoconstrictor Effects : The compound exhibits vasoconstrictive properties, useful in physiological and pharmacological investigations.

These findings underscore the importance of reliable preparation methods to ensure compound purity and activity in experimental settings.

Summary Table of Preparation Methods and Key Parameters

Chemical Reactions Analysis

Types of Reactions: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. These reactions can be catalyzed by various enzymes or chemical reagents .

Common Reagents and Conditions: Common reagents used in the reactions involving alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt include nucleophiles and electrophiles that target the phosphate groups. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. the primary goal is often to modify the phosphate groups or the adenosine moiety to study the compound’s biological activity .

Scientific Research Applications

Cancer Research

- Reversal of Drug Resistance : APCP has been shown to reverse doxorubicin resistance in multidrug-resistant (MDR) cancer cells. Studies indicate that it enhances rhodamine uptake while inhibiting efflux in ecto-5'-nucleotidase-positive MDR cells such as MCF7/A6 and L1210/A . This property suggests potential use in combination therapies to overcome drug resistance in cancer treatment.

- Tumor Microenvironment Modulation : Inhibition of CD73 by APCP can alter the tumor microenvironment by reducing immunosuppressive adenosine levels, which may enhance anti-tumor immune responses .

Neuroprotection

- Alzheimer's Disease : APCP has been investigated for its neuroprotective properties. In mouse models of Alzheimer's disease, it was found to reduce memory loss induced by amyloid-beta peptide . This suggests that CD73 inhibition could be a therapeutic strategy for neurodegenerative diseases.

Inflammation and Autoimmune Disorders

- Modulation of Inflammatory Responses : APCP has demonstrated efficacy in reducing inflammation in various models. For instance, it induces inflammation in rodent models of pleurisy but also shows potential for reducing inflammatory responses associated with autoimmune conditions .

- Leishmania Infection : APCP has been studied for its role in modulating macrophage responses during Leishmania infection. It was found that treatment with APCP significantly decreased parasitism in infected macrophages by inhibiting CD73 activity .

Case Studies and Research Findings

Mechanism of Action

Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt exerts its effects by inhibiting the activity of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting AMP to adenosine, a molecule that plays a key role in various physiological processes, including immune response and inflammation . By inhibiting CD73, alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt can modulate adenosine levels and influence cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues of Adenosine Diphosphate

The following table summarizes key structural and functional differences between α,β-MeADP and related compounds:

Key Functional Differences

Enzyme Specificity: α,β-MeADP specifically inhibits CD73 by mimicking AMP but resisting dephosphorylation, thereby blocking adenosine production . In contrast, β,γ-MeATP targets P2X receptors due to its modified triphosphate chain, which stabilizes binding to ionotropic receptors . ADP sodium salt acts as a substrate for kinases (e.g., creatine kinase) and activates P2Y receptors, promoting platelet aggregation and metabolic signaling .

Resistance to Hydrolysis :

- The α,β-methylene bridge in α,β-MeADP prevents enzymatic cleavage, enhancing its half-life compared to unmodified ADP or ATP . Similarly, β-thio or methylthio substitutions (e.g., ADPβS, 2-MeSADP) confer resistance to ectonucleotidases .

Receptor Selectivity :

CD73 Inhibition in Hypoxia

Metabolic Enzyme Interactions

Biological Activity

Alpha, beta-Methyleneadenosine 5'-diphosphate sodium salt (AMP-CP) is a synthetic compound that acts primarily as an inhibitor of ecto-5'-nucleotidase (CD73), an enzyme involved in the conversion of AMP to adenosine. This biological activity has significant implications for various physiological and pathological processes, including cancer resistance, inflammation, and neurodegenerative diseases.

AMP-CP inhibits ecto-5'-nucleotidase, thereby preventing the production of adenosine from AMP. This inhibition can lead to increased levels of AMP and altered signaling pathways that are crucial for cellular responses. The compound has been shown to reverse doxorubicin resistance in multidrug-resistant (MDR) cancer cell lines, such as MCF7/A6 and L1210/A cells . Additionally, it enhances rhodamine uptake while inhibiting its efflux in ecto-5'-nucleotidase-positive MDR cells, indicating its potential role in overcoming drug resistance mechanisms .

Biological Effects

The biological effects of AMP-CP extend beyond its role as a CD73 inhibitor:

- Vasoconstriction : The compound has been demonstrated to induce vasoconstriction in rodent models, which may have implications for cardiovascular health .

- Inflammation : In a pleurisy model, AMP-CP exacerbated inflammation, suggesting that it may modulate inflammatory responses through adenosine signaling pathways .

- Neuroprotection : In models of Alzheimer's disease, AMP-CP has been shown to reduce memory loss induced by amyloid-beta (Aβ) peptides, indicating potential neuroprotective properties .

Research Findings and Case Studies

Several studies have highlighted the diverse biological activities of AMP-CP:

- Doxorubicin Resistance : A study found that AMP-CP effectively reversed doxorubicin resistance in MDR cancer cells. This was attributed to its ability to inhibit CD73 activity, leading to increased intracellular drug accumulation .

- Inflammation Models : Research indicated that AMP-CP exacerbates carrageenan-induced pleurisy in rats. The findings suggest that CD73 inhibition can enhance inflammatory responses, potentially complicating therapeutic strategies aimed at reducing inflammation .

- Neurodegenerative Disease Models : In Alzheimer's disease models, AMP-CP demonstrated the ability to mitigate cognitive decline associated with Aβ accumulation. This effect may be linked to altered adenosine signaling at the blood-brain barrier .

Summary Table of Biological Activities

Q & A

Q. What is the synthetic pathway for α,β-methyleneadenosine 5'-diphosphate sodium salt, and how does its methylene modification enhance biochemical utility?

The synthesis involves modifying adenosine diphosphate (ADP) by introducing a methylene bridge between the α- and β-phosphate groups. Key steps include:

- Protection of reactive groups : Use of tert-butyldimethylsilyl (TBDMS) or trityl groups to shield hydroxyl groups on the ribose ring during synthesis .

- Methylene insertion : Reaction with methylenebis(phosphonate) reagents under controlled pH to form the α,β-methylene linkage, which replaces the oxygen atom in the phosphate bridge .

- Deprotection and purification : Acidic or fluoride-based cleavage of protecting groups, followed by ion-exchange chromatography to isolate the sodium salt form .

The methylene group confers resistance to hydrolysis by nucleotidases and phosphatases, making it a stable ATP/ADP analog for studying nucleotide-dependent enzymes .

Q. How does α,β-methyleneadenosine 5'-diphosphate sodium salt inhibit ecto-5'-nucleotidase (CD73), and what experimental assays validate its activity?

The compound acts as a competitive inhibitor by mimicking ADP’s structure, binding to CD73’s active site but resisting enzymatic cleavage due to its non-hydrolyzable methylene bridge . Validation methods include:

- Colorimetric assays : Measurement of inorganic phosphate release from AMP hydrolysis, with inhibition quantified via reduced phosphate detection .

- HPLC-based kinetic analysis : Direct monitoring of AMP-to-adenosine conversion rates in the presence of the inhibitor .

- Cellular assays : Use in cancer cell lines (e.g., MDR cells) to demonstrate reversal of drug resistance by blocking adenosine-mediated immunosuppression .

Q. What structural features of α,β-methyleneadenosine 5'-diphosphate sodium salt make it suitable for studying purinergic signaling?

- Ribose backbone : Maintains recognition by purinergic receptors (e.g., P2Y receptors) .

- Methylene bridge : Prevents enzymatic degradation, enabling prolonged receptor activation or inhibition studies .

- Sodium counterion : Enhances solubility in aqueous buffers for in vitro assays .

Applications include probing ATP/ADP-dependent pathways in platelet aggregation and immune cell regulation .

Advanced Research Questions

Q. How to design experiments to study the hydrolysis resistance of α,β-methyleneadenosine 5'-diphosphate sodium salt compared to native ADP?

- Comparative hydrolysis assays : Incubate equimolar concentrations of the compound and ADP with nucleotidases (e.g., CD73 or apyrase) at 37°C. Monitor degradation via:

- Enzymatic kinetics : Calculate and for ADP hydrolysis in the presence/absence of the inhibitor to assess competitive binding efficiency .

Q. How to resolve contradictory data in enzyme kinetic studies involving α,β-methyleneadenosine 5'-diphosphate sodium salt?

Contradictions often arise from assay conditions or enzyme isoforms. Mitigation strategies include:

- Buffer standardization : Use consistent pH (7.4) and ion concentrations (e.g., Mg²⁺) to avoid artefactual inhibition .

- Isoform-specific controls : Validate enzyme purity (e.g., recombinant CD73 vs. membrane-bound isoforms) via Western blotting .

- Allosteric effectors : Test for modulation by endogenous molecules (e.g., ATP or Zn²⁺) that may alter inhibitor binding .

Q. What methodological optimizations are required for using α,β-methyleneadenosine 5'-diphosphate sodium salt in live-cell imaging of nucleotide metabolism?

- Fluorescent tagging : Conjugate with probes like BODIPY-FL via the ribose hydroxyl group without disrupting the methylene-phosphonate moiety .

- Microscopy settings : Use low-intensity excitation to minimize phototoxicity; confirm localization via co-staining with organelle markers .

- Quantitative analysis : Pair with FRET-based adenosine sensors to correlate inhibition efficiency with intracellular adenosine levels .

Q. How to evaluate the compound’s specificity when used in nucleotide analog studies?

- Off-target screening : Test against related enzymes (e.g., adenylate kinase, ATPases) using activity assays .

- Crystallography : Resolve inhibitor-enzyme co-structures to confirm binding geometry vs. native ADP .

- RNA interference : Knock down CD73 in cell models to isolate inhibitor effects from background enzymatic activity .

Methodological Considerations

Q. What are the best practices for storing and handling α,β-methyleneadenosine 5'-diphosphate sodium salt to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.